molecular formula C14H8ClF3O2 B2547262 (3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone CAS No. 1712386-81-6

(3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone

Cat. No. B2547262
CAS RN: 1712386-81-6
M. Wt: 300.66
InChI Key: XQGCNLYDFLHYFC-UHFFFAOYSA-N
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Description

“(3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone” is a chemical compound with the CAS Number: 1712386-81-6 . It has a molecular weight of 300.66 and is used in scientific research with diverse applications in fields such as pharmaceuticals, materials science, and organic synthesis.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C14H8ClF3O2/c15-11-3-1-2-10(8-11)13(19)9-4-6-12(7-5-9)20-14(16,17)18/h1-8H .

It has a predicted boiling point of 350.0±42.0 °C and a predicted density of 1.367±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .

Scientific Research Applications

Trifluoromethoxylation Reagents and Synthesis

The trifluoromethoxy (CF3O) group is a novel moiety with unique features. Despite its promising applications, the synthesis of CF3O-containing compounds has been challenging due to indirect synthetic strategies and volatile reagents. However, recent advances have led to innovative reagents that facilitate the trifluoromethoxylation reaction, making CF3O-containing compounds more accessible .

Electrochromic Materials

CF3O-phenyl ketone has been explored in the development of electrochromic materials. By introducing the electron-withdrawing trifluoromethoxy unit into the side chain of polydithienylpyrroles, researchers have observed changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These materials find applications in smart windows, displays, and sensors .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(3-chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-11-3-1-2-10(8-11)13(19)9-4-6-12(7-5-9)20-14(16,17)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGCNLYDFLHYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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